![molecular formula C14H19NO3 B7637720 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid, also known as TMA-15, is a chemical compound that belongs to the class of amphetamines. It is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and cognition. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid also increases the release of glucose from the liver and increases the levels of free fatty acids in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid in lab experiments is its potency as a stimulant. It has been shown to be more potent than other amphetamines, such as methamphetamine and dextroamphetamine. However, one limitation of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is its potential for abuse and addiction. Therefore, it should be used with caution in laboratory settings.
Direcciones Futuras
There are several future directions for research on 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. One area of research is to investigate its potential as a treatment for cognitive disorders, such as ADHD and dementia. Another area of research is to investigate its potential as a treatment for depression and anxiety disorders. Additionally, research could be focused on developing safer and more effective derivatives of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid for therapeutic use.
Conclusion:
In conclusion, 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. Its synthesis method is relatively simple, and it has been shown to have potential as a treatment for various medical conditions. However, due to its potential for abuse and addiction, it should be used with caution in laboratory settings. Future research could focus on developing safer and more effective derivatives of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid for therapeutic use.
Métodos De Síntesis
The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-aminopropanoic acid. The resulting intermediate is then reacted with methylamine to yield 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. It has been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-6-10(2)12(11(3)7-9)8-13(16)15-5-4-14(17)18/h6-7H,4-5,8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJGWGOOJFZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
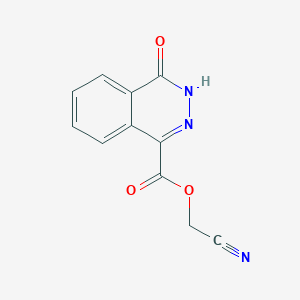
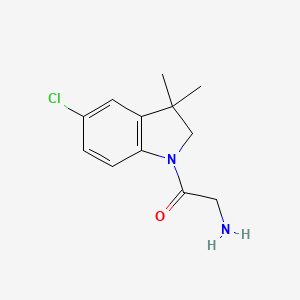

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
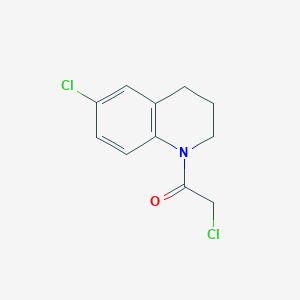
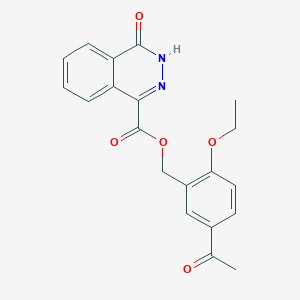
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
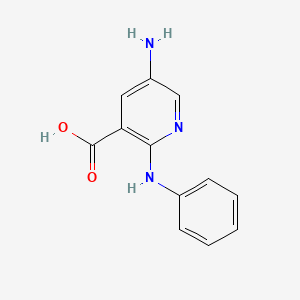
![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)